(E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, a vinylsulfonamido moiety, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the vinylsulfonamide intermediate: This step involves the reaction of p-tolylsulfonyl chloride with an appropriate amine to form the vinylsulfonamide intermediate.
Cyclopropylation: The intermediate is then subjected to cyclopropylation using cyclopropyl bromide in the presence of a base such as potassium carbonate.
Acetamide formation: The final step involves the reaction of the cyclopropylated intermediate with acetic anhydride to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide: Lacks the (E)-configuration.
N-cyclopropyl-2-(4-(2-(m-tolyl)vinylsulfonamido)phenyl)acetamide: Contains a meta-tolyl group instead of a para-tolyl group.
N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)propionamide: Contains a propionamide group instead of an acetamide group.
Uniqueness
(E)-N-cyclopropyl-2-(4-(2-(p-tolyl)vinylsulfonamido)phenyl)acetamide is unique due to its specific (E)-configuration and the presence of a para-tolyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-15-2-4-16(5-3-15)12-13-26(24,25)22-19-8-6-17(7-9-19)14-20(23)21-18-10-11-18/h2-9,12-13,18,22H,10-11,14H2,1H3,(H,21,23)/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLLVOLHXSOACZ-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.